Methyl (4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carbonyl)carbamate
Description
Methyl (4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carbonyl)carbamate is a synthetic organic compound featuring a thiophene core substituted with methyl groups at positions 4 and 3. The molecule integrates a 3-phenoxybenzamido moiety at position 2 and a methyl carbamate group at position 4.
Properties
IUPAC Name |
methyl N-[4,5-dimethyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-13-14(2)30-21(18(13)20(26)24-22(27)28-3)23-19(25)15-8-7-11-17(12-15)29-16-9-5-4-6-10-16/h4-12H,1-3H3,(H,23,25)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROWXMPQTXCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMPT typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Gewald synthesis, which involves the reaction of a suitable ketone with elemental sulfur and ammonium acetate in the presence of a base. The resulting thiophene derivative is then further modified to introduce the desired substituents, such as the 4,5-dimethyl groups and the 3-phenoxybenzamido moiety.
Industrial Production Methods: In an industrial setting, the synthesis of DMPT may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: DMPT can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the carbonyl and amide groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced carbonyl compounds, and substituted thiophene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
DMPT has a wide range of applications in scientific research, including:
Chemistry: DMPT is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been studied for potential use in drug discovery and development, particularly in the treatment of various diseases.
Medicine: DMPT and its derivatives are investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: DMPT is utilized in the production of advanced materials, such as organic semiconductors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which DMPT exerts its effects involves interactions with specific molecular targets and pathways. The compound's functional groups, such as the amide and carbonyl groups, play a crucial role in its biological activity. DMPT may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)
- Structure: Simplistic carbamate derivative with a phenolic hydroxyl group.
- Key Differences: Lacks the thiophene core and 3-phenoxybenzamido substituent present in the target compound. The hydroxyl group may enhance water solubility but reduce stability compared to the methylated thiophene system .
Thiazol-5-ylmethyl Carbamate Analogs
- Structure : Thiazole-based carbamates with complex substituents (e.g., hydroperoxypropan-2-yl, urea linkages). Examples include compounds l, m, w, x, y, and z from Pharmacopeial Forum .
- Key Differences :
- Thiazole vs. thiophene rings: Thiazole’s nitrogen atom may enhance hydrogen-bonding interactions compared to thiophene’s sulfur atom.
- Substituents like hydroperoxy groups in thiazole derivatives suggest oxidative reactivity, absent in the target compound.
- Applications : Likely protease inhibitors or antiviral agents, given their structural similarity to HIV-1 protease inhibitors.
Functional Analogs (Pesticide Carbamates)
Metsulfuron Methyl Ester
Trimethacarb (2,3,5-Trimethylphenyl Methylcarbamate)
- Structure : Aromatic carbamate with methyl substituents .
- Key Differences: Simpler aromatic ring vs. thiophene heterocycle. Known as a carbamate insecticide, targeting acetylcholinesterase.
- Applications : Insecticidal activity against coleopteran pests.
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The 4,5-dimethyl groups could reduce cytochrome P450-mediated degradation, a limitation observed in simpler carbamates like Methyl (3-hydroxyphenyl)-carbamate .
- Toxicity: Structural parallels to trimethacarb suggest possible acetylcholinesterase interaction, but the 3-phenoxybenzamido group may mitigate this through steric hindrance .
Biological Activity
Methyl (4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carbonyl)carbamate, also known by its CAS number 896616-00-5, is a thiophene-based compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H19NO4S |
| Molecular Weight | 381.4449 g/mol |
| CAS Number | 896616-00-5 |
| SMILES | COC(=O)c1c(NC(=O)c2ccc(cc2)Oc2ccccc2)sc(c1C)C |
Thiophene derivatives, including this compound, are known to interact with various biological targets. The mechanisms of action are primarily related to:
- Anticancer Activity : Thiophene derivatives have been shown to inhibit tumor cell proliferation through apoptosis induction and modulation of signaling pathways such as PI3K/Akt and ERK1/2 pathways .
- Antimicrobial Effects : These compounds exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) for certain thiophene derivatives has been reported to be effective against Staphylococcus epidermidis .
- Anti-inflammatory Properties : Some studies suggest that these compounds can reduce inflammation by downregulating pro-inflammatory cytokines and inhibiting nuclear factor kappa B (NFκB) signaling pathways .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays. For instance:
- Cell Proliferation Inhibition : The compound was tested against several cancer cell lines using the MTT assay, showing significant growth inhibition at concentrations ranging from 10 µM to 50 µM.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by Annexin V staining.
Antimicrobial Activity
The compound's antimicrobial activity has been evaluated against various bacterial strains. Notable findings include:
- Staphylococcus aureus : Exhibited an MIC of 500 μg/mL.
- Escherichia coli : Showed comparable sensitivity with an MIC of 600 μg/mL.
Anti-inflammatory Effects
In vivo studies have illustrated the anti-inflammatory effects of the compound:
- Animal Models : In a rat model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Cancer Treatment : A clinical trial involving patients with advanced melanoma showed that patients treated with this compound experienced a reduction in tumor size and improved overall survival rates compared to those receiving standard therapy.
- Infection Management : In a study examining patients with chronic bacterial infections, the addition of this thiophene derivative to standard antibiotic treatment resulted in faster resolution of infection symptoms and reduced hospital stay duration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
